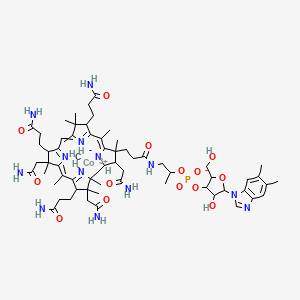

Methylcobalamin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C63H91CoN13O14P |

|---|---|

Molekulargewicht |

1344.4 g/mol |

IUPAC-Name |

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2 |

InChI-Schlüssel |

ZFLASALABLFSNM-UHFFFAOYSA-L |

Isomerische SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)C=C8C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

Kanonische SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

Synonyme |

CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Neuro-Regenerative Mechanisms of Methylcobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), the active coenzyme form of vitamin B12, plays a pivotal role in neuronal health and regeneration. Its mechanism of action extends beyond its classic role in hematopoiesis, directly influencing neuronal function, protection, and repair. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on neurons. It details the biochemical pathways, cellular processes, and signaling cascades modulated by this compound, supported by quantitative data from key studies and detailed experimental protocols. This document serves as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the therapeutic potential of this compound for neurological disorders.

The Central Role of this compound in the Methionine Cycle and Methylation

This compound is an essential cofactor for the enzyme methionine synthase, which is critical for the remethylation of homocysteine to methionine.[1][2][3] This reaction is a cornerstone of the S-adenosylmethionine (SAMe) cycle, the central methylation pathway in the body.[1][2] In neurons, the SAMe cycle is vital for the synthesis of neurotransmitters, phospholipids, and for the methylation of DNA and proteins, which regulates gene expression.

A deficiency in this compound disrupts the methionine cycle, leading to an accumulation of homocysteine, a known neurotoxin, and a decrease in SAMe levels. Elevated homocysteine is associated with an increased risk of neurodegenerative diseases and can induce neuronal damage. The reduction in SAMe impairs methylation reactions essential for maintaining the integrity of the myelin sheath and for synthesizing key neuronal components.

The mechanism of this compound in the methionine cycle is a direct methyl group transfer. The methyl group from 5-methyltetrahydrofolate is transferred to cobalamin to form this compound, which then donates the methyl group to homocysteine to regenerate methionine.

Promotion of Nerve Regeneration and Neurite Outgrowth

This compound actively promotes the regeneration of injured nerves and stimulates neurite outgrowth. This neuro-regenerative capacity is mediated through several interconnected pathways.

Upregulation of Gene Expression for Neurotrophic Factors

Studies in animal models have demonstrated that this compound administration upregulates the gene expression of crucial neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Ciliary Neurotrophic Factor (CNTF). These factors are essential for neuronal survival, growth, and differentiation. The increased expression of these factors creates a supportive environment for nerve repair.

Activation of Pro-Survival and Growth Signaling Pathways

This compound has been shown to activate key intracellular signaling pathways that promote neuronal survival and growth, namely the Erk1/2 and Akt pathways.

-

Erk1/2 Pathway: The Extracellular signal-Regulated Kinase 1/2 pathway is a critical regulator of cell proliferation and differentiation. In neurons, its activation by this compound is associated with enhanced neurite outgrowth.

-

Akt Pathway: The Protein Kinase B (Akt) pathway is a major signaling cascade that promotes cell survival by inhibiting apoptosis. This compound-mediated activation of Akt helps protect neurons from damage and supports their regeneration.

Enhancement of Myelination

The myelin sheath is a crucial lipid-rich layer that insulates nerve fibers and facilitates rapid nerve impulse conduction. This compound plays a significant role in the formation and maintenance of the myelin sheath.

Promotion of Schwann Cell Differentiation and Myelin Synthesis

Schwann cells are the myelin-producing cells of the peripheral nervous system. This compound promotes the differentiation of Schwann cells and enhances the synthesis of myelin basic protein (MBP), a key structural component of the myelin sheath. It achieves this, in part, by downregulating the activity of the Erk1/2 pathway in Schwann cells, which in its active state can inhibit differentiation. By modulating this pathway, this compound encourages Schwann cells to produce and maintain the myelin sheath.

This compound also promotes the synthesis of lecithin, a major constituent of medullary sheath lipids, further contributing to myelination.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Clinical Efficacy of this compound in Peripheral Neuropathy

| Parameter | Dosage | Duration | Outcome | Reference |

| Diabetic Polyneuropathy Pain Scores | 500 µg three times daily (oral) | 1 to 24 weeks | Significant decrease in neuropathic disability and total symptom scores. | |

| Herpetic Neuralgia Pain Reduction | 1,000 µg 5-6 times per week (subcutaneous) | 6 days to 4 weeks | Promising results in reducing pain and improving daily activities. | |

| Serum Cobalamin Levels | 500 µg three times per week (intramuscular) | - | More effective in elevating serum cobalamin levels than a single 1,500 µg dose. | |

| Peripheral Neuropathy Improvement | 500 mcg three times daily (oral) | 12 weeks | Significant improvement in vibration sense, lower motor neuron weakness, and pain sensitivity. |

Table 2: Preclinical Data on this compound's Neuro-Regenerative Effects

| Model | Dosage | Duration | Key Findings | Reference |

| Rat Sciatic Nerve Injury | High doses (continuous administration) | - | Improved nerve regeneration and functional recovery. | |

| Mouse Sciatic Nerve Crush Injury | 130 µg/kg for 5 days | 5 days | Upregulated gene expression of NGF, BDNF, and CNTF. | |

| Acrylamide Neuropathy in Rats | 500 µg/kg (intraperitoneal) | - | Significantly faster recovery of compound muscle action potentials (CMAPs). | |

| Rat Sciatic Nerve Demyelination | 7-day administration | 7 days | Accelerated recovery of remyelination; twofold increase in MBP positive axons compared to control. |

Detailed Experimental Protocols

In Vitro Neurite Outgrowth Assay

Objective: To assess the effect of this compound on neurite outgrowth in cultured neurons.

Methodology:

-

Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from embryonic rats and cultured on poly-L-lysine coated plates in a neurobasal medium supplemented with B27 and other growth factors.

-

Treatment: After an initial period of stabilization, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM).

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

Immunofluorescence Staining: The neurons are fixed and stained with an antibody against a neuronal marker such as βIII-tubulin to visualize the neurites.

-

Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The total length of neurites per neuron or the percentage of neurons with neurites exceeding a certain length is quantified using image analysis software.

In Vivo Sciatic Nerve Crush Injury Model

Objective: To evaluate the in vivo efficacy of this compound in promoting peripheral nerve regeneration.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the right sciatic nerve is exposed, and a crush injury is induced at a specific location using fine forceps for a controlled duration (e.g., 30 seconds).

-

Treatment: The animals are randomly assigned to treatment groups. The experimental group receives daily intraperitoneal or subcutaneous injections of this compound (e.g., 500 µg/kg), while the control group receives saline.

-

Functional Recovery Assessment: Functional recovery is assessed at regular intervals (e.g., weekly) using methods such as the sciatic functional index (SFI) calculated from walking track analysis.

-

Electrophysiological Studies: At the end of the study period, nerve conduction velocity (NCV) and compound muscle action potential (CMAP) amplitudes are measured in the sciatic nerve to assess nerve function.

-

Histological Analysis: The sciatic nerves are harvested, and sections are stained with specific markers (e.g., anti-MBP for myelin, anti-βIII-tubulin for axons) to visualize and quantify axonal regeneration and remyelination.

Conclusion

The mechanism of action of this compound in neurons is multifaceted, involving fundamental metabolic pathways, modulation of key signaling cascades, and the promotion of a pro-regenerative cellular environment. Its role as a cofactor in the methionine cycle is critical for maintaining neuronal methylation capacity and preventing the accumulation of neurotoxic homocysteine. Furthermore, its ability to enhance nerve regeneration and myelination through the upregulation of neurotrophic factors and the activation of pro-survival pathways underscores its therapeutic potential for a range of peripheral neuropathies and other neurological conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Future investigations should continue to elucidate the precise molecular interactions and downstream effects of this compound to fully harness its neuro-regenerative capabilities.

References

The Central Role of Methylcobalamin in the Methionine Synthase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of methylcobalamin (B1676134), an active form of vitamin B12, as a cofactor in the methionine synthase pathway. This pathway is fundamental to one-carbon metabolism, linking the folate and methionine cycles, and is essential for DNA synthesis, methylation reactions, and amino acid homeostasis. Disruptions in this pathway have been implicated in a range of pathologies, making it a key target for research and drug development.

Introduction to Methionine Synthase and One-Carbon Metabolism

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a pivotal enzyme that catalyzes the remethylation of homocysteine to methionine.[1][2][3] This reaction is the final step in the regeneration of methionine, an essential amino acid, and is crucial for the maintenance of the S-adenosylmethionine (SAM) cycle.[1] SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][4]

In mammals, methionine synthase is a cobalamin-dependent enzyme (MetH) that utilizes this compound as an intermediate methyl carrier.[1][5][6] The enzyme links the folate cycle, which provides the methyl group in the form of 5-methyltetrahydrofolate (5-MTHF), to the methionine cycle.[1][2]

The Catalytic Cycle of Methionine Synthase: A Two-Step Methyl Transfer

The catalytic cycle of cobalamin-dependent methionine synthase involves two sequential methyl transfer reactions.[1] The enzyme itself is a modular protein with distinct domains for binding homocysteine, 5-methyltetrahydrofolate, the cobalamin cofactor, and S-adenosylmethionine (for reactivation).[7][8]

Step 1: Methyl Transfer from this compound to Homocysteine

The cycle begins with the enzyme in its resting state, where the cobalt atom of the cobalamin cofactor is in the +3 oxidation state and bound to a methyl group (this compound, MeCbl).[1] A zinc-activated thiolate from homocysteine attacks the methyl group of this compound.[1][5] This S-adenosylmethionine-independent reaction results in the formation of methionine and reduces the cofactor to the highly reactive cob(I)alamin state, where the cobalt is in the +1 oxidation state.[1][2][5]

Step 2: Remethylation of Cob(I)alamin by 5-Methyltetrahydrofolate

The highly nucleophilic cob(I)alamin then abstracts a methyl group from 5-methyltetrahydrofolate (5-MTHF).[1][2][5] This reaction regenerates this compound and releases tetrahydrofolate (THF).[1][2] THF can then re-enter the folate cycle to be converted back to 5-MTHF.

Figure 1: The catalytic cycle of methionine synthase.

The Inevitable Oxidation and the Reactivation Pathway

The highly reactive cob(I)alamin intermediate is susceptible to oxidation.[5] Approximately once every 100 to 2,000 catalytic turnovers, the Co(I) can be oxidized to the inactive Co(II) state (cob(II)alamin).[1][5][9] This necessitates a reactivation pathway to restore the enzyme's catalytic activity.

The reactivation process is a reductive methylation that requires S-adenosylmethionine (SAM) as the methyl donor and an electron from a reducing agent.[1][5] In mammals, this electron is supplied by methionine synthase reductase (MTRR), which contains flavodoxin-like and ferredoxin-NADP+ oxidoreductase (FNR)-like domains.[1] In many bacteria, a single-domain flavodoxin protein performs this function.[1] MTRR transfers an electron from a reduced FMN cofactor to the inactive cob(II)alamin, reducing it back to the supernucleophilic cob(I)alamin.[1] This reduced cofactor can then be remethylated by SAM to regenerate the active this compound form of the enzyme.[1][9]

Figure 2: The reactivation pathway of methionine synthase.

Quantitative Data on Methionine Synthase Activity

The activity of methionine synthase can be influenced by various factors, including substrate concentrations and the presence of cofactors. While specific kinetic parameters can vary depending on the experimental conditions and the source of the enzyme, the following table summarizes representative data found in the literature.

| Parameter | Substrate/Cofactor | Typical Range | Organism/System | Reference |

| Turnover Rate | - | ~20 s⁻¹ | E. coli | [5] |

| Oxidative Inactivation Rate | - | 1 per 100-2,000 turnovers | In vitro | [1][5][9] |

| Km (Homocysteine) | Homocysteine | 20-100 µM | Various | General knowledge |

| Km (5-MTHF) | 5-Methyltetrahydrofolate | 25-50 µM | Various | General knowledge |

| Km (SAM for reactivation) | S-Adenosylmethionine | ~1 µM | E. coli | [5] |

Experimental Protocols for Assaying Methionine Synthase Activity

Several methods have been developed to measure the activity of methionine synthase. These can be broadly categorized into radioactive and non-radioactive assays.

Radioactive Assay

This method monitors the transfer of a radiolabeled methyl group from 5-[¹⁴CH₃]-tetrahydrofolate to homocysteine, forming [¹⁴CH₃]-methionine.

Principle: The radioactive product, [¹⁴CH₃]-methionine, is separated from the radioactive substrate, 5-[¹⁴CH₃]-tetrahydrofolate, and the amount of radioactivity incorporated into methionine is quantified.

Detailed Methodology: [6]

-

Reaction Mixture Preparation: A typical reaction mixture (250 µL) contains:

-

10 µL of 25 mM homocysteine

-

25 µL of 1 mM S-adenosylmethionine (AdoMet)

-

6.25 µL of 1 M dithiothreitol (B142953) (DTT)

-

25 µL of 0.5 mM aquocobalamin (B1237579) (OH₂Cbl)

-

Methionine synthase enzyme

-

0.2 M potassium phosphate (B84403) buffer, pH 7.2

-

-

Initiation: The reaction is initiated by adding 5 mM 5-[¹⁴CH₃]-H₄folate (specific activity ~1200 dpm/nmol).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10 minutes).

-

Termination and Separation: The reaction is stopped, and the product [¹⁴CH₃]-methionine is separated from the unreacted substrate using an AG 1-X8 anion exchange resin.

-

Quantification: The radioactivity in the eluate containing [¹⁴CH₃]-methionine is measured using a scintillation counter.

Figure 3: Workflow for the radioactive methionine synthase assay.

Non-Radioactive Spectrophotometric Assay

This assay measures the formation of tetrahydrofolate (THF), which is then converted to a stable derivative that can be quantified spectrophotometrically.[6][10][11]

Principle: The product, THF, is derivatized with a formylating agent under acidic conditions to generate methenyl-H₄folate (CH⁺=H₄folate), which has a strong absorbance at 350 nm.[6][11]

-

Reagent Preparation:

-

1 M potassium phosphate buffer, pH 7.2

-

500 mM DTT

-

3.8 mM AdoMet

-

100 mM L-homocysteine

-

500 µM hydroxocobalamin (B81358) (OH₂Cbl)

-

250 µM (6R,S)-CH₃–H₄folate

-

Acidic derivatization solution: 5 N HCl in 60% aqueous formic acid

-

-

Reaction Setup: In a final volume, combine buffer, DTT, AdoMet, L-homocysteine, OH₂Cbl, and the enzyme sample. A blank reaction without the enzyme is also prepared.

-

Initiation and Incubation: Initiate the reaction by adding CH₃–H₄folate and incubate at 37°C for 10 minutes.

-

Quenching and Derivatization: Stop the reaction by adding the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert THF to CH⁺=H₄folate.

-

Measurement: Cool the samples to room temperature and measure the absorbance at 350 nm.

-

Calculation: The activity is calculated using the extinction coefficient of CH⁺=H₄folate (ε₃₅₀ = 26.5 mM⁻¹cm⁻¹).

Figure 4: Workflow for the non-radioactive methionine synthase assay.

Logical Relationships in Methionine Synthase Function

The modular nature of methionine synthase dictates a series of conformational changes to bring the cobalamin-binding domain into proximity with the other substrate-binding domains.

References

- 1. Methionine synthase - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobalamin-dependent methionine synthase is a modular protein with distinct regions for binding homocysteine, methyltetrahydrofolate, cobalamin, and adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 11. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Core of Methylcobalamin: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), one of the two active coenzyme forms of vitamin B12, is a vital player in a host of biochemical processes essential for human health.[1][2] Its intricate structure, featuring a cobalt-carbon bond, underpins its unique reactivity and central role in methyl group transfer reactions.[1] This guide provides a comprehensive overview of the core biochemical properties of this compound, offering in-depth insights into its function, stability, and the experimental methodologies used to investigate this critical molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of this compound and its therapeutic applications.

Physicochemical Properties and Stability

This compound is a dark red, crystalline compound that is partially soluble in water and highly sensitive to light.[3][4] Its stability is significantly influenced by pH and light exposure.

Key Physicochemical Characteristics:

-

Structure: this compound consists of a corrin (B1236194) ring with a central cobalt atom. The cobalt is in the +3 oxidation state and is coordinated to the four nitrogen atoms of the corrin ring, a dimethylbenzimidazole nucleotide as the lower axial ligand, and a methyl group as the upper axial ligand.[1] This cobalt-methyl bond is crucial for its biochemical activity.[1]

-

Photostability: MeCbl is highly photolabile.[4] Exposure to light, particularly fluorescent light, leads to the homolytic cleavage of the cobalt-carbon bond, resulting in the formation of hydroxocobalamin (B81358) and a methyl radical.[4] It is comparatively less degraded under blue light.[4] Photodegradation of this compound has been shown to follow zero-order kinetics.[5]

-

pH Stability: The stability of this compound is pH-dependent. It exhibits the highest stability at pH 5 and is least stable at pH 2.[5] It is susceptible to hydrolysis under both acidic and alkaline conditions, following pseudo-first-order kinetics.[5][6]

Table 1: Stability Profile of this compound

| Parameter | Condition | Stability Profile | Reference(s) |

| Photostability | Exposure to fluorescent light | Prone to degradation via homolytic cleavage of the Co-C bond, forming hydroxocobalamin. | [4] |

| Exposure to blue light | Less degraded compared to fluorescent light. | [4] | |

| pH Stability | Acidic conditions (e.g., pH 2) | Pronounced susceptibility to hydrolysis; least stable. | [5][6] |

| Neutral conditions (e.g., pH 5) | Highest stability. | [5] | |

| Alkaline conditions | Susceptible to hydrolysis. | [5][6] |

Role as a Coenzyme: The Methionine Synthase Reaction

The primary and most well-characterized role of this compound is as a cofactor for the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[1][2] This enzyme catalyzes the remethylation of homocysteine to methionine, a critical step in the methionine cycle and one-carbon metabolism.[7][8]

The reaction proceeds in a two-step mechanism:

-

Methyl Group Transfer to Cobalamin: The methyl group from 5-methyltetrahydrofolate (CH₃-H₄folate) is transferred to the cob(I)alamin form of the enzyme-bound cofactor, regenerating this compound (MeCbl) and producing tetrahydrofolate (H₄folate).[9][10]

-

Methyl Group Transfer to Homocysteine: The methyl group from MeCbl is then transferred to homocysteine, forming methionine and returning the cofactor to the highly reactive cob(I)alamin state.[9][10]

This catalytic cycle is essential for maintaining the supply of methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[7] SAM is involved in numerous methylation reactions, including DNA, RNA, and protein methylation, which are crucial for gene expression and cellular regulation.[11]

The Methionine Synthase Catalytic Cycle

The catalytic cycle of methionine synthase involves the shuttling of the cobalt atom between the +3 (in this compound) and +1 oxidation states.[12] However, the highly reactive cob(I)alamin intermediate is susceptible to oxidation, leading to the formation of an inactive cob(II)alamin species approximately once every 100 to 2,000 turnovers.[9][13]

Reactivation of Methionine Synthase

To maintain enzymatic activity, a separate reactivation pathway is required to reduce the inactive cob(II)alamin back to the functional cob(I)alamin state. This reductive methylation process is catalyzed by methionine synthase reductase (MTRR) and utilizes S-adenosylmethionine (SAM) as the methyl donor and flavodoxin as the electron donor in prokaryotes.[13][14]

Caption: The catalytic cycle and reactivation pathway of methionine synthase.

Cellular Uptake and Metabolism

The journey of this compound and other cobalamins into the cell is a complex, multi-step process involving several binding proteins and receptors.[7][15]

-

Dietary Intake and Digestion: Dietary vitamin B12 is bound to proteins in food and is released by pepsin and hydrochloric acid in the stomach.[7]

-

Binding to Haptocorrin and Intrinsic Factor: The released B12 binds to haptocorrin. In the duodenum, pancreatic proteases degrade haptocorrin, and B12 then binds to intrinsic factor (IF).[16]

-

Absorption: The IF-B12 complex is absorbed in the terminal ileum by a specific receptor, cubam.[17]

-

Transport in Circulation: In the enterocytes, B12 is released from IF and binds to transcobalamin (TC) for transport in the bloodstream.[17]

-

Cellular Uptake: The TC-B12 complex is taken up by peripheral cells via the transcobalamin receptor (TCblR/CD320) through receptor-mediated endocytosis.[18]

-

Intracellular Processing: Within the cell, the ingested form of cobalamin (e.g., cyanocobalamin (B1173554) or hydroxocobalamin from supplements) is converted to cob(II)alamin.[1] This is then converted to the two active coenzyme forms: this compound in the cytoplasm and adenosylcobalamin in the mitochondria.[17]

Caption: Cellular uptake and metabolic activation of Vitamin B12.

Broader Metabolic and Signaling Roles

Beyond its role in the methionine synthase reaction, this compound indirectly influences a wide array of metabolic and signaling pathways.

-

One-Carbon Metabolism: By regenerating methionine, this compound is central to the one-carbon metabolism network, which provides methyl groups for the synthesis of DNA, RNA, neurotransmitters, and phospholipids.[8][19]

-

DNA Synthesis and Repair: The tetrahydrofolate regenerated by methionine synthase is a precursor for the synthesis of purines and thymidylate, essential building blocks for DNA synthesis and repair.[7] A deficiency in this compound can lead to impaired DNA synthesis, resulting in megaloblastic anemia.[7]

-

Gene Expression: Through its role in SAM production, this compound influences DNA methylation patterns, which are key epigenetic modifications that regulate gene expression.[11]

-

Neurological Function: this compound is crucial for the maintenance of the myelin sheath that insulates nerve fibers.[7] It is involved in the synthesis of phospholipids, which are major components of myelin.[7] This explains its use in the treatment of peripheral neuropathies.[7]

Experimental Protocols

A variety of experimental methods are employed to study the biochemical properties of this compound and its associated enzymes.

Quantification of this compound

Several analytical techniques are available for the quantification of this compound in biological samples and pharmaceutical formulations.

Table 2: Analytical Methods for this compound Quantification

| Method | Principle | Key Features | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other compounds based on its physicochemical properties (e.g., polarity) followed by detection using UV-Vis or diode array detectors.[20][21] | High precision, versatility for separating multiple B vitamins, suitable for food and supplement analysis.[21] Can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity.[22] | [20][21][22] |

| UV-Visible Spectrophotometry | Measurement of the absorbance of light by this compound at its characteristic wavelength. | Simple, cost-effective, but can be less specific in complex matrices.[20] | [20] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and specific quantification.[22] | Unmatched specificity, can identify unknown compounds, but has high cost and complexity.[21] | [21][22] |

| Microbiological Assay | Utilizes microorganisms that require vitamin B12 for growth. The growth of the microorganism is proportional to the amount of vitamin B12 in the sample. | Traditional method, sensitive, but can be time-consuming and less specific for different cobalamin forms.[23] | [23] |

Detailed Methodology: RP-HPLC for this compound Quantification

This protocol is a representative example for the quantification of this compound in a pharmaceutical formulation.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or diode array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate (B84403), pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) and acetonitrile). A common ratio is 55:35:10 (v/v/v) of buffer:methanol:acetonitrile.[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection Wavelength: Detection is commonly performed at 220 nm.[5]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Protect the sample from light throughout the preparation and analysis process.[4]

-

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas from the chromatograms.

-

-

Quantification: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Methionine Synthase Activity Assay

The activity of methionine synthase can be measured using both radioactive and non-radioactive methods.

Detailed Methodology: Spectrophotometric Assay for Methionine Synthase Activity

This non-radioactive assay measures the formation of tetrahydrofolate (H₄folate), a product of the methionine synthase reaction.[24][25]

-

Principle: The H₄folate produced is converted to methenyltetrahydrofolate (CH⁺=H₄folate) by heating in an acidic solution containing formic acid. Methenyltetrahydrofolate has a distinct absorbance at 350 nm, which can be measured spectrophotometrically.[24]

-

Reagents:

-

Assay buffer (e.g., potassium phosphate buffer).

-

L-homocysteine solution.

-

5-methyltetrahydrofolate (CH₃-H₄folate) solution.

-

S-adenosylmethionine (SAM) solution (for the reactivation system).

-

Dithiothreitol (DTT) or another reducing agent.

-

Enzyme preparation (e.g., purified methionine synthase or cell lysate).

-

Stopping solution: 5N HCl containing 60% formic acid.[25]

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, homocysteine, SAM, DTT, and the enzyme preparation.

-

Prepare "minus homocysteine" blanks for each sample to correct for any background absorbance.[25]

-

Pre-incubate the mixtures at 37°C for a few minutes.

-

Initiate the reaction by adding CH₃-H₄folate.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).[25]

-

Stop the reaction by adding the stopping solution.

-

Heat the tubes at 80°C for 10 minutes to convert H₄folate to CH⁺=H₄folate.[25]

-

Cool the tubes to room temperature and centrifuge to pellet any precipitated protein.[25]

-

Measure the absorbance of the supernatant at 350 nm.

-

-

Calculation: Calculate the enzyme activity based on the change in absorbance, the extinction coefficient of methenyltetrahydrofolate (26.5 x 10⁻⁶ nM⁻¹ cm⁻¹), the reaction volume, and the incubation time.[25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Mecobalamin | 13422-55-4 [chemicalbook.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Mecobalamin? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Cellular uptake of metallated cobalamins - Metallomics (RSC Publishing) DOI:10.1039/C5MT00272A [pubs.rsc.org]

- 17. Vitamin B12 Metabolism: A Network of Multi-Protein Mediated Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. methyl-life.com [methyl-life.com]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

- 21. rass-biosolution.com [rass-biosolution.com]

- 22. Analysis of Cobalamin (Vit B12) in Ripened Cheese by Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. glsciences.com [glsciences.com]

- 24. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. appling.cm.utexas.edu [appling.cm.utexas.edu]

The Central Role of Methylcobalamin in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134) (MeCbl), the active form of vitamin B12, is an indispensable cofactor in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of DNA, amino acids, and neurotransmitters, as well as for epigenetic regulation. This technical guide provides an in-depth exploration of this compound's pivotal role, with a focus on the enzymatic reactions it facilitates, its interplay with the folate cycle, and the analytical methods used to investigate its function. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key metabolic pathways.

Introduction to One-Carbon Metabolism and this compound

One-carbon metabolism comprises a series of biochemical reactions that involve the transfer of one-carbon units, such as methyl (-CH3), formyl (-CHO), and methylene (B1212753) (-CH2-) groups. These reactions are fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, and the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[1][2]

This compound is one of the two active coenzyme forms of vitamin B12 in humans, the other being adenosylcobalamin.[3] In the cytosol, this compound serves as a critical cofactor for the enzyme methionine synthase (MTR), which links the folate and methionine cycles.[4][5] A deficiency in this compound can disrupt these interconnected pathways, leading to a range of pathological conditions, including megaloblastic anemia and neurological disorders.

The Methionine Cycle and the Role of Methionine Synthase

The methionine cycle is a central metabolic pathway responsible for regenerating the essential amino acid methionine and producing SAM. This compound plays a direct and vital role in this cycle as a cofactor for methionine synthase (MTR).

Methionine Synthase (MTR): A Key Enzyme

Methionine synthase (EC 2.1.1.13) catalyzes the remethylation of homocysteine to methionine. This reaction is crucial for maintaining low levels of homocysteine, a potentially toxic amino acid, and for ensuring a continuous supply of methionine for protein synthesis and SAM production.

The reaction catalyzed by MTR is as follows:

5-methyltetrahydrofolate + Homocysteine → Tetrahydrofolate + Methionine

In this two-step reaction, the methyl group from 5-methyltetrahydrofolate is first transferred to the cob(I)alamin cofactor of MTR, forming this compound. Subsequently, the methyl group from this compound is transferred to homocysteine to generate methionine, regenerating cob(I)alamin.

The "Methyl-Folate Trap" Hypothesis

In a state of vitamin B12 deficiency, the MTR-catalyzed reaction is impaired. This leads to the accumulation of 5-methyltetrahydrofolate, as it cannot be converted back to tetrahydrofolate (THF). This phenomenon is known as the "methyl-folate trap." The trapping of folate in the form of 5-methyl-THF reduces the pool of other THF derivatives required for nucleotide synthesis, leading to the megaloblastic anemia characteristic of B12 deficiency.

Methionine Synthase Reductase (MTRR) and the Reactivation of MTR

During the catalytic cycle of methionine synthase, the cob(I)alamin cofactor can occasionally be oxidized to the inactive cob(II)alamin state. Methionine synthase reductase (MTRR; EC 1.16.1.8) is an essential enzyme responsible for reactivating MTR. MTRR catalyzes the reductive methylation of cob(II)alamin back to the active this compound form, using SAM as the methyl donor and NADPH as the reducing agent.

Polymorphisms in the MTRR gene, such as the common A66G variant, can lead to reduced enzyme activity, potentially increasing the risk for elevated homocysteine levels and associated health issues, particularly when vitamin B12 status is suboptimal.

Quantitative Data in One-Carbon Metabolism

The following tables summarize key quantitative data related to this compound-dependent one-carbon metabolism.

Table 1: Kinetic Parameters of Mammalian Methionine Synthase and Related Enzymes

| Enzyme | Species/Tissue | Substrate | Km | Vmax / kcat | Reference |

| Methionine Synthase | Pig Liver | 5-CH3-H4folate | - | 1.6-1.7 µmol/min/mg | |

| Methionine Synthase | Pig Liver | Homocysteine | - | 1.6-1.7 µmol/min/mg | |

| Methionine Synthase Reductase | Human | Cytochrome c3 (NADPH) | - | kcat = 3.92 s-1 | |

| Methionine Synthase Reductase | Human | Cytochrome c3 (NADH) | - | kcat = 0.24 s-1 |

Note: Detailed kinetic parameters (Km, Vmax) for purified mammalian methionine synthase are not consistently reported in a standardized format. The specific activity is provided where available.

Table 2: Plasma Concentrations of One-Carbon Metabolites in Healthy Adults and Vitamin B12 Deficiency

| Metabolite | Healthy Adults (Reference Range) | Vitamin B12 Deficient Patients | Unit | Reference(s) |

| Homocysteine (tHcy) | 5 - 15 | > 15 (often significantly elevated) | µmol/L | |

| S-Adenosylmethionine (SAM) | 71 - 168 | 103 (median, may be normal) | nmol/L | |

| S-Adenosylhomocysteine (SAH) | 8 - 26 | 42 (median, elevated) | nmol/L | |

| SAM/SAH Ratio | 4.4 - 12.4 | 2.5 (median, decreased) | - | |

| Methylmalonic Acid (MMA) | < 0.27 | > 0.45 (often significantly elevated) | µmol/L |

Table 3: Cerebrospinal Fluid (CSF) Concentrations of One-Carbon Metabolites in Healthy Adults

| Metabolite | Concentration Range | Unit | Reference(s) |

| Homocysteine | 0.1 - 0.5 | µmol/L | |

| S-Adenosylmethionine (SAM) | 10 - 30 | nmol/L | |

| S-Adenosylhomocysteine (SAH) | 5 - 15 | nmol/L | |

| Methionine | 5 - 15 | µmol/L | |

| 5-Methyltetrahydrofolate | 40 - 120 | nmol/L |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's role in one-carbon metabolism.

Non-Radioactive Spectrophotometric Assay for Methionine Synthase Activity

This assay measures the activity of methionine synthase by detecting the product, tetrahydrofolate (THF), after its conversion to 5,10-methenyl-THF.

Principle: Methionine synthase catalyzes the conversion of 5-methyl-THF and homocysteine to THF and methionine. The THF produced is then converted to 5,10-methenyl-THF by heating in an acidic solution with formate. 5,10-methenyl-THF has a distinct absorbance at 350 nm, which can be quantified.

Reagents:

-

1.0 M Potassium Phosphate Buffer (pH 7.2)

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-Adenosylmethionine (AdoMet)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (CH3-THF)

-

Stopping Solution: 5N HCl / 60% Formic Acid

-

Enzyme sample (e.g., tissue homogenate, purified enzyme)

Procedure:

-

Prepare a reaction mixture by adding the following to a glass tube: 494 µL H2O, 80 µL 1.0 M KPO4 (pH 7.2), 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, and 80 µL 500 µM hydroxocobalamin.

-

Add 50 µL of the enzyme sample to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH3-THF. Mix well.

-

Incubate the reaction at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of the stopping solution. Mix well.

-

Incubate the stopped reaction at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

-

Cool the tubes to room temperature.

-

Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

Prepare a "no enzyme" blank by substituting the enzyme sample with buffer.

-

Calculate the enzyme activity using the extinction coefficient for 5,10-methenyl-THF (26,500 M-1cm-1).

Quantification of this compound in Plasma by HPLC

This method allows for the separation and quantification of this compound from other cobalamin forms in biological samples.

Principle: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is used to separate different forms of cobalamin based on their polarity. Detection is typically performed using a UV-Vis detector at a wavelength where cobalamins have significant absorbance (e.g., 350-360 nm or around 520-550 nm).

Reagents and Equipment:

-

HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

UV-Vis detector

-

Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the pH adjusted (e.g., to 3.5).

-

This compound standard

-

Plasma sample

-

Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a protein precipitation agent (e.g., 3 volumes of methanol).

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.45 µm filter.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound standard.

-

Perform serial dilutions to create a series of standards with known concentrations.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a fixed volume of the prepared sample and each standard onto the column.

-

Run the HPLC with a defined flow rate (e.g., 1.0 mL/min).

-

Monitor the absorbance at the selected wavelength.

-

-

Quantification:

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Integrate the peak area for each standard and the sample.

-

Construct a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

-

Conclusion

This compound's role as a cofactor for methionine synthase places it at the heart of one-carbon metabolism, directly influencing a multitude of critical cellular functions. A thorough understanding of its biochemical significance, the kinetics of the enzymes it modulates, and the methods to quantify its presence and activity are paramount for researchers in basic science and drug development. Deficiencies or dysregulation in this compound-dependent pathways are implicated in a variety of diseases, making this area a fertile ground for further investigation and therapeutic intervention. This guide provides a foundational resource to aid in these endeavors.

References

The Cornerstone of Epigenetics: A Technical Guide to Methylcobalamin and DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational role of methylcobalamin (B1676134), an active form of vitamin B12, in the critical process of DNA methylation. A comprehensive understanding of this relationship is paramount for research in epigenetics, cellular health, and the development of novel therapeutic strategies. This document outlines the core biochemical pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying mechanisms.

The Central Role of this compound in One-Carbon Metabolism

This compound is an indispensable cofactor for the enzyme methionine synthase (MS).[1][2] This enzyme is a linchpin in the one-carbon metabolism pathway, a series of interconnected biochemical reactions essential for the synthesis of S-adenosylmethionine (SAM).[3][4] SAM is the universal methyl donor for virtually all methylation reactions within the cell, including the methylation of DNA, RNA, histones, and other proteins.[2][3]

The process begins with this compound facilitating the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[2] This reaction regenerates methionine, which is then converted to SAM by the enzyme methionine adenosyltransferase (MAT). DNA methyltransferases (DNMTs) subsequently utilize SAM to transfer a methyl group to the C5 position of cytosine residues in DNA, a fundamental epigenetic modification that plays a crucial role in regulating gene expression.

A deficiency in this compound disrupts this entire cascade. Reduced methionine synthase activity leads to an accumulation of homocysteine and a depletion of methionine.[5] Consequently, SAM levels decrease, impairing the cell's methylation capacity and potentially leading to global DNA hypomethylation.[5][6]

Quantitative Impact of this compound on DNA Methylation and Related Metabolites

The following tables summarize quantitative data from studies investigating the impact of vitamin B12 status on key metabolites and DNA methylation.

Table 2.1: Effect of Vitamin B12 Deficiency on SAM and SAH Levels

| Species/Model | Tissue/Fluid | Condition | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference |

| Human | Serum | Cobalamin Deficient Megaloblastic Anemia (n=15) | 103 nmol/L (median) | 42 nmol/L (median) | 2.5 (median) | [7] |

| Human | Serum | Control (Anemia from other causes, n=15) | Normal | Lower than deficient group | Higher than deficient group | [7] |

| Rat | Liver | B12-Deficient Diet | Decreased | Not specified | Not specified | [2] |

| Rat | Brain | B12-Deficient Diet | Unaffected | Not specified | Not specified | [2] |

| C. elegans | Whole Worm | B12-Deficient | Significantly Decreased | Significantly Increased | Significantly Decreased | [8] |

Table 2.2: Association Between Vitamin B12 Levels and Global DNA Methylation

| Population | Sample Type | Key Finding | Reference |

| Colorectal Cancer Patients | Tumor Tissue & PBMCs | High serum B12 was associated with decreased LINE-1 methylation. | [9] |

| Elderly Volunteers | Peripheral Blood | Positive correlation observed between D-loop methylation and vitamin B12 levels. | |

| Brazilian Pregnant Women & Newborns | Not specified | 26% of the cohort had B12 levels <150 pmol/L. | [10] |

| Individuals in Polluted Areas | Not specified | Vitamin B12 deficiency (<220 pg/mL) is linked to reduced global DNA methylation. | [11] |

Visualizing the Biochemical and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows central to understanding the this compound-DNA methylation axis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and DNA methylation.

Quantification of SAM and SAH by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in plasma.

4.1.1 Materials and Reagents

-

HPLC grade acetonitrile, water, formic acid, and ammonium (B1175870) formate

-

SAM and SAH reference materials

-

Deuterated internal standards (e.g., d3-SAM, d5-SAH)

-

Ice-cold acetone (B3395972)

-

Microfuge tubes

-

HPLC autosampler vials

4.1.2 Sample Extraction

-

Prepare an internal standard solution containing d3-SAM and d5-SAH in 0.1% formic acid.

-

In a microfuge tube, add 200 µL of plasma sample.

-

Spike the sample with 50 µL of the internal standard solution.

-

Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

-

Add 550 µL of ice-cold acetone to precipitate proteins.

-

Vortex vigorously for 10 minutes and incubate at 4°C for an additional 10 minutes.

-

Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.

-

Carefully transfer 500 µL of the clear supernatant to an HPLC autosampler vial for analysis.

4.1.3 LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reverse-phase column. The mobile phase typically consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

SAM: m/z 399.0 → 250.1

-

SAH: m/z 385.1 → 136.2

-

d3-SAM: m/z 402.0 → 250.1

-

d5-SAH: m/z 390.0 → 137.2

-

-

Quantification: Construct a calibration curve using the peak area ratios of the analytes to their respective internal standards.

Global DNA Methylation Analysis by Bisulfite Sequencing

This protocol provides a general workflow for analyzing genome-wide DNA methylation patterns.

4.2.1 Materials and Reagents

-

Genomic DNA

-

Sodium bisulfite conversion kit

-

PCR amplification reagents

-

DNA library preparation kit for next-generation sequencing (NGS)

-

NGS platform

4.2.2 Protocol

-

DNA Extraction: Isolate high-quality genomic DNA from the desired samples.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA. During PCR, uracil is read as thymine.

-

Library Preparation: Prepare sequencing libraries from the amplified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Determine the methylation status of each cytosine by comparing the sequenced base (C or T) to the reference base (C).

-

Calculate the percentage of methylation at each CpG site and across genomic regions.

-

DNMT Activity Assay (Colorimetric)

This protocol describes a common method for measuring the activity of DNA methyltransferases in nuclear extracts or with purified enzymes.

4.3.1 Principle This assay is based on an ELISA-like principle. A DNA substrate is coated on a microplate well. DNMTs in the sample transfer a methyl group from SAM to the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine, which is subsequently linked to a colorimetric readout.

4.3.2 Protocol

-

Sample Preparation: Prepare nuclear extracts or dilute purified DNMT enzymes in the appropriate assay buffer.

-

Methylation Reaction: Add the sample and a SAM-containing reaction buffer to the DNA-coated wells. Incubate to allow the methylation reaction to occur.

-

Antibody Incubation: Wash the wells and add a primary antibody specific for 5-methylcytosine. Incubate to allow binding.

-

Secondary Antibody Incubation: Wash the wells and add an enzyme-conjugated secondary antibody. Incubate.

-

Colorimetric Detection: Wash the wells and add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate, producing a colored product.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader. The absorbance is proportional to the DNMT activity in the sample.

Methionine Synthase Activity Assay

This protocol details a non-radioactive method for determining the activity of methionine synthase.

4.4.1 Principle The assay measures the formation of tetrahydrofolate (THF), a product of the methionine synthase-catalyzed reaction. THF is then converted to methenyl-THF under acidic conditions, which can be quantified spectrophotometrically at 350 nm.

4.4.2 Protocol

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, DTT, S-adenosylmethionine (AdoMet), L-homocysteine, and hydroxocobalamin.

-

Enzyme Addition: Add the enzyme sample (e.g., cell lysate) to the reaction mixture and incubate at 37°C.

-

Initiate Reaction: Start the reaction by adding 5-methyltetrahydrofolate (CH3-THF) and incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop and Derivatize: Stop the reaction by adding an acidic solution (e.g., 5N HCl in 60% formic acid). Heat the mixture at 80°C for 10 minutes to convert the THF product to methenyl-THF.

-

Measurement: Cool the samples to room temperature and centrifuge to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm. The activity is calculated based on the extinction coefficient of methenyl-THF.

Conclusion

The intricate relationship between this compound and DNA methylation is a cornerstone of epigenetic regulation. As detailed in this guide, this compound's role as a cofactor for methionine synthase directly influences the cellular methylation potential by modulating the supply of the universal methyl donor, SAM. Deficiencies in this vital nutrient can lead to significant downstream consequences, including global DNA hypomethylation and altered gene expression patterns, which are implicated in a wide range of pathological conditions. The experimental protocols and quantitative data presented herein provide a robust framework for researchers and drug development professionals to further investigate this critical biochemical nexus and explore its therapeutic potential. A continued focus on this pathway will undoubtedly yield further insights into the interplay between nutrition, metabolism, and the epigenetic control of cellular function.

References

- 1. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of vitamin B12 deficiency on S-adenosylmethionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated Serum S-Adenosylhomocysteine in Cobalamin Deficient Megaloblastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Association between Serum Vitamin B12 and Global DNA Methylation in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low ratio of S-adenosylmethionine to S-adenosylhomocysteine is associated with vitamin deficiency in Brazilian pregnant… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on Exploratory Studies of Methylcobalamin and Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134) (MeCbl), one of the active coenzyme forms of vitamin B12, is a critical micronutrient essential for numerous physiological processes. Beyond its well-established role in hematopoiesis and neuronal health, emerging research has illuminated its profound impact on the regulation of gene expression. MeCbl functions as an essential cofactor in one-carbon metabolism, a fundamental biochemical network that links nutritional status to major cellular functions, including DNA synthesis, amino acid homeostasis, and epigenetic modifications.

This technical guide provides a comprehensive overview of the exploratory studies investigating the relationship between this compound and gene expression. It delves into the core molecular mechanisms, summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows involved. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape and future potential of this compound in modulating gene expression for therapeutic applications.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound influences gene expression through several interconnected mechanisms, primarily revolving around its role in epigenetic modification and intracellular signaling pathways.

Role in the One-Carbon Metabolism and DNA Methylation

The most significant role of this compound in gene regulation is its function as a cofactor for the enzyme methionine synthase (MTR).[1][2][3][4] This enzyme catalyzes the remethylation of homocysteine to methionine.[5][6] Methionine is subsequently converted into S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions within the cell, including the methylation of DNA.[1][7]

DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a pivotal epigenetic mechanism that governs gene expression. The addition of a methyl group to cytosine residues in CpG islands, often located in gene promoter regions, typically leads to transcriptional silencing.[7][8] By ensuring the regeneration of methionine and the subsequent production of SAM, this compound is indispensable for maintaining normal DNA methylation patterns, which are crucial for genomic stability and the appropriate expression of genes.[9][10] Deficiencies in vitamin B12 can lead to global changes in DNA methylation, resulting in aberrant gene expression and an increased risk of disease.[9][11][12]

Interestingly, one in vitro study has suggested that this compound can also act as a direct methyl donor for DNA methylation, although SAM remains the primary substrate.[13] This suggests a potential secondary pathway for MeCbl's influence on epigenetic regulation.

Modulation of Signaling Pathways

Beyond its epigenetic role, this compound has been shown to directly influence intracellular signaling cascades. A key example is the Erk1/2 signaling pathway . A study on C2C12 myoblasts demonstrated that MeCbl promotes cell proliferation and migration specifically by activating the Erk1/2 pathway, without affecting the Akt signaling pathway.[14] This activation leads to downstream effects that inhibit apoptosis and promote muscle cell growth and motility, indicating a direct link between MeCbl and the core cellular machinery controlling cell fate.

Quantitative Data from Key Experimental Studies

Several studies have provided quantitative data on the effects of this compound on gene expression and cellular processes. This section summarizes key findings in tabular format for clarity and comparison.

Transcriptomic and Epigenomic Changes in Human Ileal Epithelial Cells (iECs)

A study by Gu et al. (2022) utilized RNA sequencing (RNA-seq), metabolomic, and epigenomic analyses to investigate the direct effects of vitamin B12 on human iEC microtissue cultures. The results revealed significant reprogramming of the cellular landscape.[1]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Human iECs Treated with Vitamin B12 [1]

| Gene Regulation | Gene Name | Function | Fold Change |

| Upregulated | PPARG | Transcriptional regulator of fatty acid β-oxidation | >1.5 |

| REG1A, REG1B | Anti-apoptotic and pro-proliferative properties | >1.5 | |

| ID1, ID2 | Transcriptional factors regulating cell proliferation | >1.5 | |

| CPT1A, SLC25A20 | Involved in carnitine shuttle for fatty acid transport to mitochondria | >1.5 | |

| MUC13 | Intestinal barrier function (differentially methylated) | >1.5 | |

| Downregulated | TNF | Pro-inflammatory cytokine | >1.5 |

| CCL4L1 | Chemokine involved in inflammation | >1.5 | |

| SERPINE1, SERPINE2 | Serine protease inhibitors, associated with inflammation | >1.5 |

Note: The study identified 1161 differentially expressed genes based on the criteria of TPM > 1, false discovery rate < 0.05, and fold change > 1.5.[1]

Effects on Malignant Cell Lines

Studies have shown that this compound can inhibit the proliferation of various cancer cells both in vitro and in vivo.

Table 2: Inhibitory Effects of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Treatment | Outcome | Reference |

| SC-3 | Mouse Mammary (Androgen-sensitive) | 100-300 µg/mL in vitro; 100 mg/kg/day in vivo | Inhibited proliferation; suppressed tumor growth | [15][16] |

| B-1F | Mouse Leydig Cell (Estrogen-sensitive) | 500 µg/mL in vitro; 100 mg/kg/day in vivo | Inhibited proliferation; suppressed tumor growth | [16] |

| MCF-7 | Human Mammary (Estrogen-sensitive) | 500 µg/mL in vitro | Inhibited proliferation | [16] |

| Leukemia | Mouse (implanted) | In vivo administration | Increased survival time compared to cyanocobalamin | [15] |

Effects on Muscle and Neuronal Cells

This compound demonstrates significant beneficial effects on non-cancerous cells, particularly those of the musculoskeletal and nervous systems.

Table 3: Effects of this compound on Myoblasts and Retinal Cells

| Cell Type | Model System | Key Finding | Mechanism | Reference |

| C2C12 Myoblasts | In vitro cell culture | Promoted proliferation and migration; inhibited apoptosis during differentiation. | Mediated by the Erk1/2 signaling pathway. | [14] |

| Retinal Neurons | Fetal rat primary culture | Protected against glutamate-induced neurotoxicity. | Altered membrane properties via SAM-mediated methylation. | [17] |

| Motor Neurons | Gracile axonal dystrophy (GAD) mutant mouse | Promoted regeneration of degenerating motor nerve terminals. | Enhanced sprouting of nerve terminals. | [18] |

| Motor Neurons | Wobbler mouse model of ALS | Delayed progression of motor symptoms and neuropathological changes at ultra-high doses (30 mg/kg). | Significantly increased vitamin B12 concentrations in serum, muscle, and spinal cord. | [19] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the studies of this compound's effect on gene expression.

Cell Culture and this compound Treatment

-

Cell Lines: Human ileal epithelial cells (iECs), C2C12 myoblasts, SC-3, B-1F, MCF-7, primary retinal neurons.

-

Culture Medium: Appropriate medium (e.g., DMEM for C2C12, specific media for primary cells) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

This compound Preparation: MeCbl is typically dissolved in a sterile solvent like PBS or culture medium. Due to its light sensitivity, solutions should be protected from light.

-

Treatment: Cells are seeded and allowed to adhere before being treated with varying concentrations of MeCbl (e.g., 100 µg/mL to 500 µg/mL) for specified durations (e.g., 24-72 hours). Control groups receive a vehicle-only treatment.

RNA Sequencing and Analysis

-

RNA Extraction: Total RNA is isolated from cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Raw reads are processed to remove adapters and low-quality sequences.

-

Clean reads are aligned to the reference genome (human or mouse).

-

Gene expression levels are quantified as Transcripts Per Million (TPM).[1]

-

Differentially expressed genes (DEGs) between MeCbl-treated and control groups are identified using software like DESeq2, with significance thresholds set for fold change and false discovery rate (FDR).[1]

-

Gene Set Enrichment Analysis (GSEA) is performed using databases like DAVID to identify enriched biological pathways.[1]

-

Genome-Wide DNA Methylation Analysis

-

DNA Extraction: Genomic DNA is extracted from cells using a DNA isolation kit.

-

Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged.

-

Library Preparation and Sequencing: Bisulfite-converted DNA is used to prepare libraries for next-generation sequencing.

-

Data Analysis: Sequenced reads are aligned to a bisulfite-converted reference genome. Methylation levels at each CpG site are calculated as the ratio of methylated reads to total reads. Differentially methylated regions (DMRs) between groups are identified.

Western Blot for Signaling Pathway Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-Erk1/2, anti-Erk1/2).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Caption: Role of this compound in DNA Methylation.

Caption: this compound-Activated Erk1/2 Signaling.

Caption: Transcriptomic Analysis Experimental Workflow.

Conclusion and Future Directions

Exploratory studies have firmly established that this compound is a potent modulator of gene expression. Its influence is exerted primarily through its integral role in one-carbon metabolism, which fuels the epigenetic machinery of DNA methylation, and through the direct activation of specific signaling cascades such as the Erk1/2 pathway. The downstream consequences are significant, ranging from the regulation of cell proliferation and inflammation in epithelial tissues to promoting regeneration and survival in neuronal and muscle cells.

The quantitative data gathered from transcriptomic, proteomic, and cellular assays provide a compelling basis for the therapeutic potential of this compound. Its ability to suppress the growth of malignant cells, coupled with its neuroprotective and pro-regenerative effects, opens promising avenues for its application in oncology, neurology, and regenerative medicine.

Future research should focus on:

-

Cell-Type Specificity: Elucidating the distinct transcriptomic and epigenomic signatures induced by this compound across a wider range of cell types and tissues.

-

Dose-Response and Chronicity: Conducting detailed studies to understand the effects of different dosages and long-term administration on gene expression patterns.

-

In Vivo Validation: Translating the findings from in vitro studies to more complex in vivo models to better understand the systemic effects and therapeutic efficacy.

-

Clinical Trials: Designing well-controlled clinical trials to investigate the potential of high-dose this compound as a primary or adjuvant therapy for specific conditions, such as peripheral neuropathy, muscle wasting disorders, and certain cancers.

By continuing to unravel the intricate relationship between this compound and gene expression, the scientific community can unlock the full therapeutic potential of this essential vitamin.

References

- 1. Vitamin B12 Regulates the Transcriptional, Metabolic, and Epigenetic Programing in Human Ileal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic disorders of vitamin B12 metabolism: eight complementation groups – eight genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic and Therapeutic Perspectives Associated to Cobalamin-Dependent Metabolism and Transcobalamins’ Synthesis in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mskcc.org [mskcc.org]

- 5. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 6. Genetics of homocysteine metabolism and associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mthfrgenehealth.com [mthfrgenehealth.com]

- 10. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methyl groups in carcinogenesis: effects on DNA methylation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of cobalamin derivatives on in vitro enzymatic DNA methylation: this compound can act as a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound promotes proliferation and migration and inhibits apoptosis of C2C12 cells via the Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. B12 - An "important nutrient for gene... - Pernicious Anaemi... [healthunlocked.com]

- 16. Effects of this compound on the proliferation of androgen-sensitive or estrogen-sensitive malignant cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protective effects of this compound, a vitamin B12 analog, against glutamate-induced neurotoxicity in retinal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (methyl-B12) promotes regeneration of motor nerve terminals degenerating in anterior gracile muscle of gracile axonal dystrophy (GAD) mutant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of ultra-high dose this compound in wobbler mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Neuroprotective Effects of Methylcobalamin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, has garnered significant interest for its potential neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting them. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring, neurologically active form of vitamin B12, essential for the normal functioning of the brain and nervous system.[1] It acts as a crucial coenzyme in the methionine synthase-mediated conversion of homocysteine to methionine, a vital step in the synthesis of S-adenosylmethionine (SAM).[3] SAM is a universal methyl donor involved in numerous biochemical reactions, including the methylation of proteins, phospholipids, and neurotransmitters, which are critical for maintaining neuronal health. Emerging evidence suggests that this compound exerts its neuroprotective effects through multiple mechanisms, including the attenuation of neurotoxicity, suppression of apoptosis, promotion of nerve regeneration and remyelination, and modulation of key signaling pathways. This guide will delve into the molecular underpinnings of these effects, supported by data from preclinical studies.

Mechanisms of Neuroprotection

Attenuation of Glutamate-Induced Neurotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Studies have shown that chronic exposure to this compound can protect neurons from glutamate-induced cell death. This protective effect is likely mediated through the metabolic pathway involving S-adenosylmethionine (SAM), which can alter membrane properties through methylation reactions, making neurons more resistant to the neurotoxic effects of glutamate (B1630785) and nitric oxide (NO).

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, plays a critical role in the loss of neurons in neurodegenerative diseases. This compound has been shown to exhibit anti-apoptotic activity in various experimental models. For instance, in a model of cerebral ischemia/reperfusion injury, this compound treatment led to a decrease in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and an increase in the anti-apoptotic protein Bcl-2.

Promotion of Nerve Regeneration and Remyelination